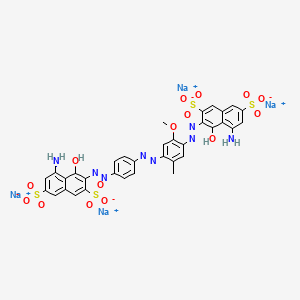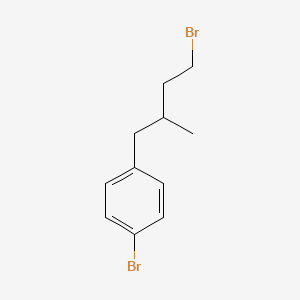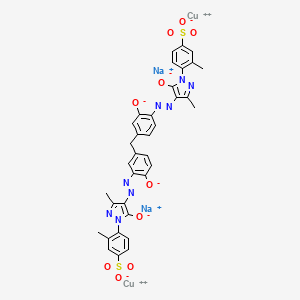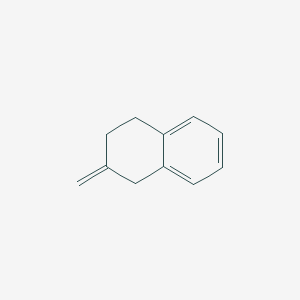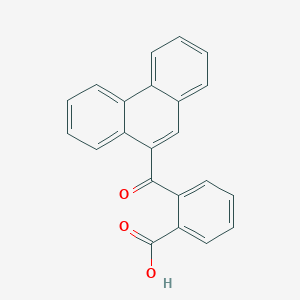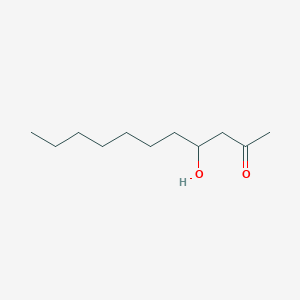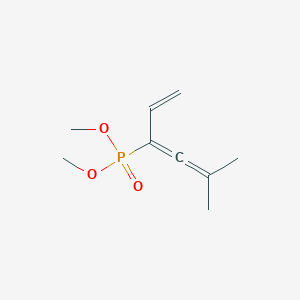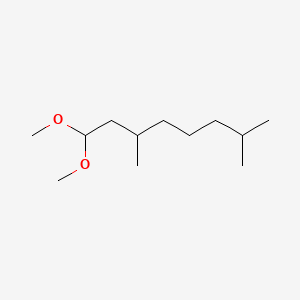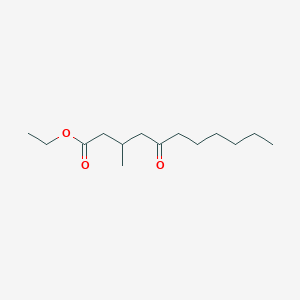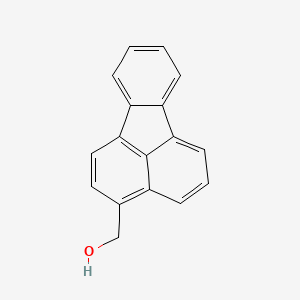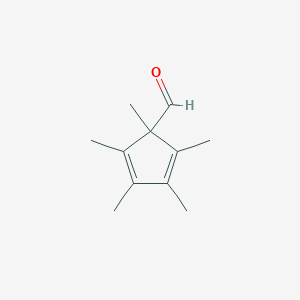
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted to yield the desired compound .
Another method involves the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to form various complexes with metals. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the aldehyde functional group.
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene: Another isomer with different reactivity.
1,2,3,4,5-Pentamethylcyclopentadienyl: A ligand used in organometallic chemistry.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the presence of both the cyclopentadiene ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and form various complexes, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
73057-50-8 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-8(2)10(4)11(5,6-12)9(7)3/h6H,1-5H3 |
InChI-Schlüssel |
CXRYQGVKQQCWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



